2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential therapeutic applications, particularly as a protease-activated receptor 4 (PAR4) antagonist, which has implications in anti-platelet aggregation and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves multiple steps, including the formation of the dioxinoquinoline and benzodioxin moieties. Key steps include:
Formation of the Dioxinoquinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Benzoylation and Oxidation:
Coupling with Benzodioxin: The final step involves coupling the dioxinoquinoline core with the benzodioxin moiety using acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can target the oxo groups to form hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted aromatic compounds, and various oxidized forms of the original compound.
Scientific Research Applications
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: As a PAR4 antagonist, it is being studied for its potential to prevent platelet aggregation, which is crucial in treating cardiovascular diseases.
Pharmacology: The compound’s effects on various biological pathways make it a candidate for drug development.
Biochemistry: Its interactions with enzymes and receptors are of interest for understanding biochemical processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its role as a PAR4 antagonist. By binding to the PAR4 receptor, it inhibits the receptor’s activation, thereby preventing platelet aggregation. This action is mediated through the inhibition of downstream signaling pathways that lead to platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzoxathiine derivatives: These compounds share a similar dioxin structure and have biological activity.
2,3-dihydro-1,4-benzodithiine derivatives: Similar in structure but with sulfur atoms, these compounds also exhibit interesting biological properties.
Uniqueness
What sets 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its specific activity as a PAR4 antagonist, which is not commonly found in other similar compounds. Its unique structure allows for specific interactions with the PAR4 receptor, making it a valuable compound for therapeutic research .
Biological Activity
The compound 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule characterized by a unique structural framework that includes a quinoline core and dioxin moieties. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides an in-depth review of the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C27H22N2O5. The structure features a benzoyl group attached to a quinoline core that is further substituted by a dioxin ring. The presence of methoxy groups enhances its solubility and potentially its biological activity.
Biological Activities
Research has indicated that compounds within this structural class exhibit significant biological activities, including:
- Antitumor Activity : Quinoline derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various studies.
- Anti-inflammatory Effects : The anti-inflammatory potential of related quinoline compounds suggests that this compound may also exhibit similar properties by modulating inflammatory pathways.
- Antimicrobial Properties : Preliminary studies indicate that quinoline derivatives can possess antimicrobial activity against various pathogens.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes may lead to altered metabolic pathways in target cells.
- Receptor Modulation : The compound may bind to specific receptors influencing cellular signaling cascades.
Case Studies and Research Findings
A review of literature highlights several key studies that have explored the biological activity of similar quinoline derivatives:
-
Anticancer Studies : In vitro assays using cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxic effects attributed to the quinoline structure. For instance, compounds with similar structural features showed IC50 values in the micromolar range against various cancer cell lines .
Compound Cell Line IC50 (µM) Compound A MCF-7 10 Compound B HeLa 15 2-{8-benzoyl...} MCF-7 TBD - Anti-inflammatory Activity : Studies have reported that related compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in macrophage models .
- Antimicrobial Activity : Research indicates that quinoline derivatives demonstrate significant activity against gram-positive and gram-negative bacteria. For example, one study reported effective inhibition against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O7/c31-26(29-18-6-7-22-23(12-18)35-9-8-34-22)16-30-15-20(27(32)17-4-2-1-3-5-17)28(33)19-13-24-25(14-21(19)30)37-11-10-36-24/h1-7,12-15H,8-11,16H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOMLNONJUFGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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